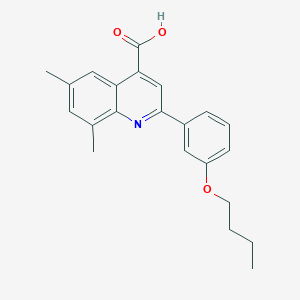

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It has a CAS Number of 350997-43-2 and a molecular weight of 321.38 . The IUPAC name for this compound is 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and complex, depending on the conditions and reagents used. For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .Aplicaciones Científicas De Investigación

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, a widely applied method for forming carbon–carbon bonds. The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules .

Medicinal Chemistry: Drug Synthesis

In pharmacology, this compound’s structural features make it a candidate for the synthesis of drug molecules. Its quinoline core is common in many therapeutic agents, and modifications to its structure could lead to the development of new medications with improved efficacy and safety profiles .

Materials Science: Polymer Chemistry

The carboxylic acid group in this compound provides an anchor point for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased durability or conductivity, which are valuable in materials science applications .

Environmental Science: Pollutant Removal

The compound’s potential to interact with various pollutants through its aromatic system and carboxylic acid functionality could be harnessed in environmental science. It may be used to develop new materials or methods for removing contaminants from water or soil .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound could serve as a standard or a reagent in chromatographic techniques. Its unique structure allows it to be easily detected and quantified, which is essential for the analysis of complex mixtures .

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in biochemistry as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial for understanding diseases and developing new treatments .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.

Propiedades

IUPAC Name |

2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWQQBSQOWCJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)